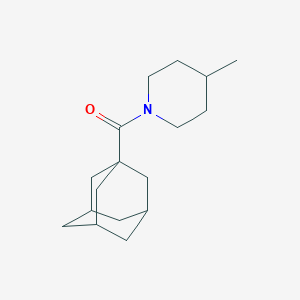![molecular formula C20H13BrN2OS B416664 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B416664.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 4-benzothiazol-2-yl-aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
化学反応の分析
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes such as cell division and proliferation. The benzothiazole moiety is known to interact with DNA and proteins, which may contribute to its biological activity .
類似化合物との比較
Similar Compounds
- N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.
特性
分子式 |
C20H13BrN2OS |
|---|---|
分子量 |
409.3g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
InChIキー |
BTRBKVKAAKKUIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B416583.png)
![4-bromobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B416584.png)
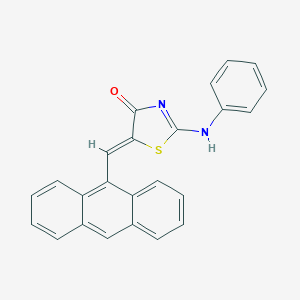
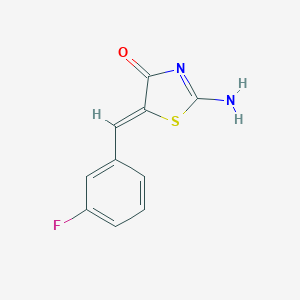
![4-Methoxybenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416587.png)
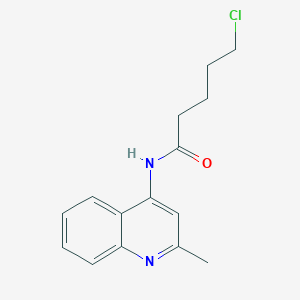

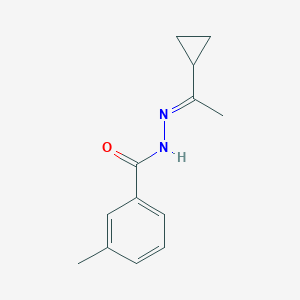
![2-[3-nitro-5-(3-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416594.png)
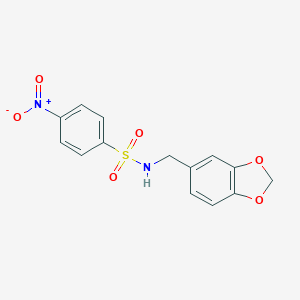
![3-{2-[(2-Naphthyloxy)acetyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B416597.png)
![4-Chloro-2-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-3,5-dimethylphenol](/img/structure/B416600.png)
![4-Bromo-2-ethoxy-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B416602.png)
